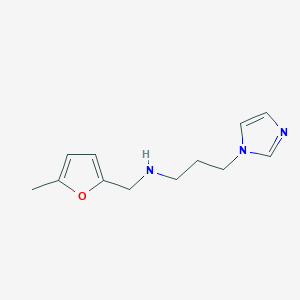

(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine: is a compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which combines an imidazole ring and a furan ring linked by a propyl chain .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can occur at the imidazole ring, converting it to imidazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole and furan derivatives.

科学研究应用

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex organic molecules and acts as a ligand in coordination chemistry. Its unique structure allows for diverse chemical reactivity, making it valuable in developing new materials and catalysts.

Biology

In biological research, (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is utilized to study enzyme mechanisms and protein-ligand interactions. Its imidazole ring can coordinate with metal ions, crucial for enzyme catalysis .

Medicine

The compound has garnered attention for its potential therapeutic properties , particularly:

- Antimicrobial Activity : Derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential in antibiotic development .

- Anticancer Properties : Research suggests that it may inhibit enzymes involved in cancer progression, making it a candidate for cancer therapy .

Data Tables

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |

| Biology | Study of enzyme mechanisms | Insights into metabolic pathways |

| Medicine | Antimicrobial and anticancer research | Development of new therapeutic agents |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of imidazole derivatives, this compound was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its use in developing new antibiotics .

Case Study 2: Cancer Therapy Research

Research focused on the compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer patients. The study found that modifications to the imidazole ring enhanced binding affinity to IDO, suggesting a pathway for therapeutic development against cancer .

作用机制

The mechanism of action of (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes and receptors that contain active sites compatible with its imidazole and furan rings.

Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic regulation.

相似化合物的比较

Similar Compounds

(3-Imidazol-1-YL-propyl)-(5-methyl-thiophene-2-YL-methyl)-amine: Similar structure but with a thiophene ring instead of a furan ring.

(3-Imidazol-1-YL-propyl)-(5-methyl-pyrrole-2-YL-methyl)-amine: Contains a pyrrole ring instead of a furan ring.

Uniqueness

(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is unique due to its combination of an imidazole and furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

生物活性

(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, combining imidazole and furan moieties, suggests diverse interactions with biological targets, making it a candidate for therapeutic development. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17N3O

- Molecular Weight : 219.28 g/mol

- CAS Number : 626209-43-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial in enzyme catalysis and receptor binding. The furan ring contributes to the compound's lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Molecular Targets

- Enzymes : The compound targets various enzymes involved in metabolic pathways and signal transduction.

- Receptors : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of imidazole have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cells, with IC50 values indicating effective growth inhibition . For example, modifications on similar scaffolds have shown enhanced activity against HeLa and other tumor cell lines .

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy of furan-containing compounds.

- Methodology : MIC (Minimum Inhibitory Concentration) tests were performed against various pathogens.

- Findings : Compounds showed MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating significant antibacterial activity .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | structure | Anticancer, Antimicrobial | IC50: 16 nM (cancer), MIC: 3.12 μg/mL (bacteria) |

| Similar Imidazole Derivative | structure | Anticancer | IC50: 24 nM |

| Furan-Based Compound | structure | Antimicrobial | MIC: 10 μg/mL |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related imidazole-containing amine was synthesized by substituting a chlorine atom on a quinazoline derivative with 1-(3-aminopropyl)-imidazole in a mixture of triethylamine (TEA) and dimethylformamide (DMF) at room temperature, yielding 84% . Similar approaches can be adapted by replacing the quinazoline core with a 5-methylfuran moiety. Purification often involves vacuum filtration and recrystallization from ethanol/DMSO mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming the imidazole and furan substituents. For example, protons on the imidazole ring appear as singlets in the δ 7.5–8.0 ppm range, while the methyl group on the furan resonates around δ 2.3–2.5 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Q. What biological activities are associated with structurally similar imidazole-furan hybrids?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, thiazole-furan derivatives demonstrated anticancer activity in vitro, with IC₅₀ values <10 µM against leukemia cells .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s poor solubility in aqueous buffers can be mitigated using DMSO or DMF as co-solvents (≤1% v/v). For pharmacokinetic studies, surfactant-based formulations (e.g., polysorbate 80) improve bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during imidazole alkylation .

- Catalyst screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems .

- In-line analytics : Use FT-IR or HPLC to monitor intermediate formation and adjust stoichiometry dynamically .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs. For example, virtual screening of imidazole derivatives identified urokinase inhibitors with sub-micromolar activity .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity using multivariate regression .

Q. How can crystallographic data resolve contradictions in proposed structures?

Discrepancies between NMR and mass spectrometry data may arise from tautomerism or polymorphism. High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement can unambiguously assign the correct tautomeric form (e.g., imidazole N-H vs. N-alkyl positioning) .

Q. What strategies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify degradation products .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor potency loss via HPLC .

Q. How do substituents on the imidazole and furan rings modulate pharmacological activity?

- Imidazole modifications : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Furan substitutions : Methyl groups at the 5-position improve lipophilicity, favoring blood-brain barrier penetration in CNS targets .

Q. What advanced techniques resolve spectral overlaps in NMR analysis?

- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic systems) .

- Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation in propyl chains) by variable-temperature studies .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF/TEA (3:1 v/v) | Maximizes nucleophilicity | |

| Temperature | 0–5°C | Minimizes decomposition | |

| Catalyst | TBAB (5 mol%) | Accelerates alkylation |

Table 2: Biological Activity of Analogous Compounds

| Compound Class | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole-furan hybrids | Anticancer (HL-60) | 8.2 ± 0.7 | |

| Imidazole-oxadiazoles | Antioxidant (DPPH assay) | EC₅₀ = 12.4 |

属性

IUPAC Name |

3-imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMYUVZGJSRRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。